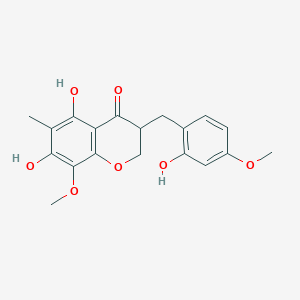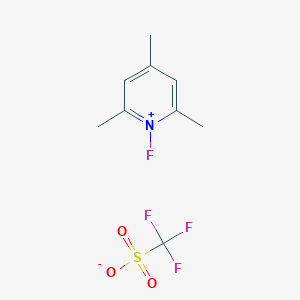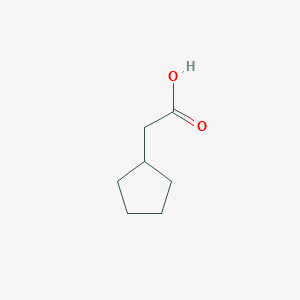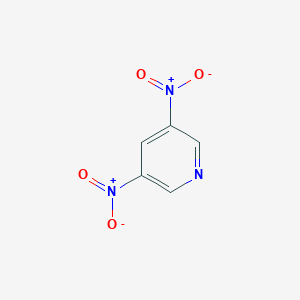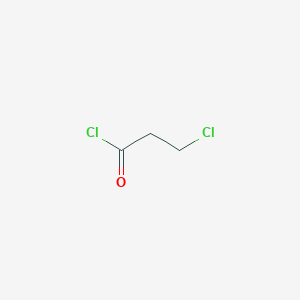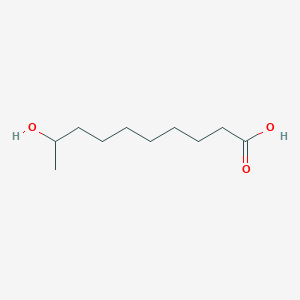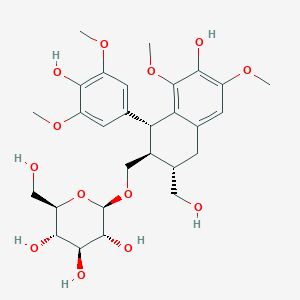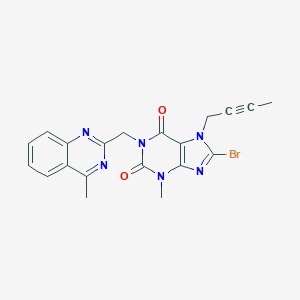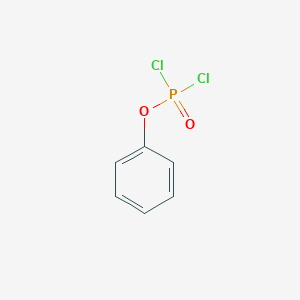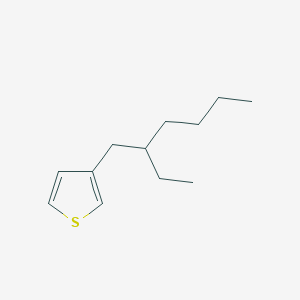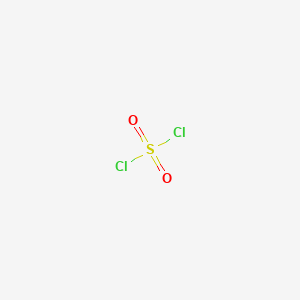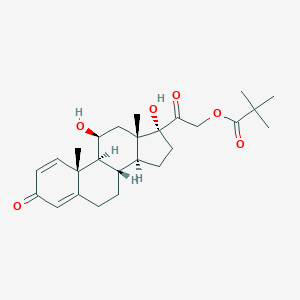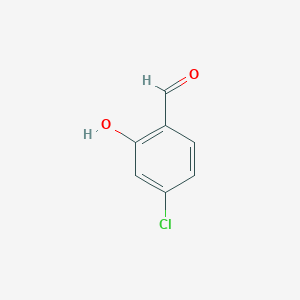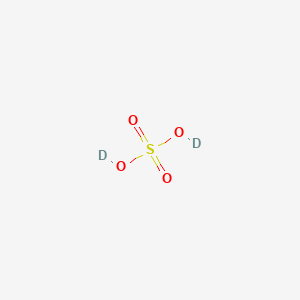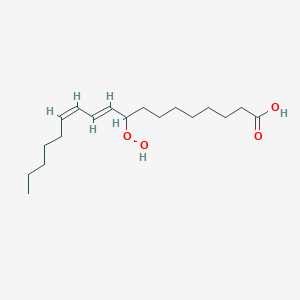
(10E,12Z)-9-氢过氧化十八碳-10,12-二烯酸
描述
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid is a hydroperoxide derivative of linoleic acid. It is a polyunsaturated fatty acid with a hydroperoxy group at the 9th carbon and double bonds at the 10th and 12th positions in the E and Z configurations, respectively. This compound is significant in various biochemical and industrial processes due to its reactive nature and role in lipid peroxidation.
科学研究应用
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid peroxidation and oxidative stress mechanisms.
Biology: Investigated for its role in cell signaling and inflammation processes.
Medicine: Explored for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
作用机制
Target of Action
The primary target of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid, also known as R9G4SN7TYX, is the Putative aminooxidase in Propionibacterium acnes . This enzyme plays a crucial role in the metabolism of certain amino acids.
Mode of Action
It is known that the compound interacts with the putative aminooxidase, potentially altering its function
Biochemical Pathways
It is known that the compound is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid . Linoleic acid is involved in various biological processes, including inflammation and cell signaling. The alteration of these processes by R9G4SN7TYX could have downstream effects on various cellular functions.
Pharmacokinetics
It is known that the compound is a small molecule , which suggests it may be readily absorbed and distributed in the body
Result of Action
R9G4SN7TYX has been found to exhibit cytotoxic activity against human ovarian cancer cells . It induces apoptosis in these cells through the loss of mitochondrial membrane potential and the increase in caspase-3/7 activities . This suggests that the compound’s action results in programmed cell death, which could have therapeutic implications in the treatment of certain cancers.
Action Environment
It is known that the compound is isolated from the calyx of eggplants , suggesting that its production and stability may be influenced by the growth conditions of this plant
生化分析
Biochemical Properties
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid participates in various physiological processes such as cell signaling, cell proliferation, and cell apoptosis . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are crucial for its role in these processes .
Cellular Effects
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid is involved in various metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid is transported and distributed within cells and tissues . This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid and its effects on activity or function are important aspects of its biochemical role . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid typically involves the oxidation of linoleic acid. One common method is the autoxidation process, where linoleic acid is exposed to oxygen in the presence of a catalyst, such as a metal ion or enzyme, under controlled conditions. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydroperoxide group.
Industrial Production Methods: Industrial production of (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid often employs large-scale oxidation processes using continuous flow reactors. These reactors ensure a consistent supply of oxygen and maintain optimal reaction conditions to maximize yield. The product is then purified using techniques such as chromatography or crystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions: (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary oxidation products such as aldehydes, ketones, and carboxylic acids.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroperoxy group can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone in the presence of catalysts like manganese dioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines under mild conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Thiol or amine derivatives.
相似化合物的比较
(10E,12Z)-octadeca-10,12-dienoic acid: Lacks the hydroperoxy group, making it less reactive.
(9Z,11E)-octadeca-9,11-dienoic acid: Has double bonds in different positions, affecting its reactivity and biological activity.
Uniqueness: (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid is unique due to its hydroperoxy group, which imparts high reactivity and makes it a valuable compound for studying oxidative processes and developing bio-based materials .
属性
IUPAC Name |
(10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6-,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUNZIWGNMQSBM-ZJHFMPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347925 | |
| Record name | (10E,12Z)-9-Hydroperoxy-10,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9(S)-HPODE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006940 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5502-91-0 | |
| Record name | Linoleic acid 9-hydroperoxide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10E,12Z)-9-Hydroperoxy-10,12-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINOLEIC ACID 9-HYDROPEROXIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9G4SN7TYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


